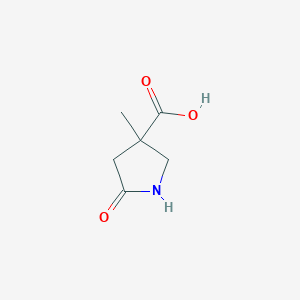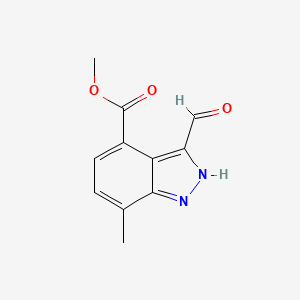
3-Methyl-5-oxopyrrolidin-3-carbonsäure
Übersicht
Beschreibung
3-Methyl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular weight of 143.14 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives, which includes 3-Methyl-5-oxopyrrolidine-3-carboxylic acid, can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9NO3/c1-6(5(9)10)2-4(8)7-3-6/h2-3H2,1H3,(H,7,8)(H,9,10) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthese von Pyrrolidinderivaten
3-Methyl-5-oxopyrrolidin-3-carbonsäure wird zur Synthese von Pyrrolidinderivaten durch asymmetrische Michael-Additionen verwendet . Diese Derivate sind aufgrund ihrer potentiellen pharmakologischen Eigenschaften und als Zwischenprodukte in der organischen Synthese von Bedeutung.
Pharmakologisches Potential
Diese Verbindung wurde als potenzieller GABA-Rezeptor-Antagonist, Histamin-N-Methyltransferase-Inhibitor und Benzodiazepin-Rezeptor-Antagonist identifiziert . Diese Eigenschaften deuten auf seine Verwendung bei der Entwicklung von Behandlungen für Erkrankungen wie Epilepsie und Angstzustände hin.
Antioxidative Anwendungen
Derivate der this compound werden als Antioxidantien in verschiedenen Industrien eingesetzt, darunter Lebensmittelprodukte, Kosmetika und Pharmazeutika . Sie tragen zum Schutz vor Schäden durch oxidativen Stress bei.
Entzündungshemmende Mittel
Es wurden Forschungsarbeiten zur Entwicklung und Synthese neuartiger Derivate der 5-Oxopyrrolidin-3-carbonsäure mit verbesserter entzündungshemmender Aktivität durchgeführt . Diese Forschung zielt darauf ab, neue therapeutische Mittel für entzündungsbedingte Krankheiten zu entwickeln.
Materialwissenschaft
Die Derivate der Verbindung werden für ihr Potenzial in materialwissenschaftlichen Anwendungen, insbesondere bei der Stabilisierung von Polymerprodukten, untersucht . Ihre antioxidativen Eigenschaften sind vorteilhaft für die Verbesserung der Haltbarkeit und Lebensdauer von Materialien.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 3-Methyl-5-oxopyrrolidine-3-carboxylic acid are suggested to be GABA-receptors, histamine-N-methyl transferase, and benzodiazepine receptors . These targets play crucial roles in various physiological processes, including neurotransmission, immune response, and regulation of sleep and mood .
Mode of Action
3-Methyl-5-oxopyrrolidine-3-carboxylic acid: interacts with its targets, potentially acting as an antagonist . This means it may bind to these receptors and inhibit their normal function, leading to changes in the physiological processes they regulate .
Biochemical Pathways
The exact biochemical pathways affected by 3-Methyl-5-oxopyrrolidine-3-carboxylic acid Given its potential targets, it may influence pathways related to neurotransmission, immune response, and mood regulation . The downstream effects of these changes could include alterations in neural signaling, immune function, and emotional state .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Methyl-5-oxopyrrolidine-3-carboxylic acid These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
The molecular and cellular effects of 3-Methyl-5-oxopyrrolidine-3-carboxylic acid ’s action are likely to be diverse, given its potential targets . It may cause changes in neural signaling, immune function, and mood . These changes could manifest as alterations in physiological functions such as sleep, cognition, and emotional state .
Action Environment
The action, efficacy, and stability of 3-Methyl-5-oxopyrrolidine-3-carboxylic acid could be influenced by various environmental factors. These might include the physiological environment within the body (such as pH and temperature), the presence of other substances that could interact with the compound, and external factors such as diet and lifestyle .
Eigenschaften
IUPAC Name |
3-methyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-6(5(9)10)2-4(8)7-3-6/h2-3H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAICKDCJOJELF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1508803-85-7 | |
| Record name | 3-methyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate](/img/structure/B1446489.png)








